1-[7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-phenylpiperazine
Description
The exact mass of the compound this compound is 458.1422005 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-chloro-3-(3-fluorophenyl)-5-(4-phenylpiperazin-1-yl)triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN6/c26-18-9-10-22-21(16-18)24(32-13-11-31(12-14-32)20-7-2-1-3-8-20)28-25-23(29-30-33(22)25)17-5-4-6-19(27)15-17/h1-10,15-16H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHXUUPSTKYVEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[7-Chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-phenylpiperazine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 424.9 g/mol. Its structure includes a triazoloquinazoline core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClFN6O |
| Molecular Weight | 424.9 g/mol |
| IUPAC Name | This compound |
| SMILES | NC(C(CC1)CCN1c1nc2c(-c3cc(F)ccc3)nnn2c(cc2)c1cc2Cl)=O |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit antitumor , antimicrobial , and anti-inflammatory properties.
Antitumor Activity
Studies have demonstrated that compounds with similar structures exhibit significant antitumor effects by inhibiting specific kinases involved in cancer cell proliferation. For instance, derivatives of triazoloquinazolines have shown promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have indicated that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound or its analogs:
- Anticancer Studies : A study conducted on a series of triazoloquinazoline derivatives showed that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .
- Antimicrobial Assays : In an antimicrobial evaluation, compounds similar to this one demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be around 15.62 µg/mL for effective compounds .
- Inflammatory Response : Research into the anti-inflammatory potential revealed that certain derivatives could inhibit lipoxygenase (LOX), an enzyme implicated in inflammatory processes. The inhibition rates were noted to be as high as 39.83% in some derivatives .
Biological Activity Summary
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to C680-0847 exhibit significant anticancer properties. The triazoloquinazoline scaffold has been linked to the inhibition of specific kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by targeting the PI3K/Akt/mTOR signaling pathway .
Anticonvulsant Effects
Preliminary pharmacological studies have demonstrated that C680-0847 possesses anticonvulsant activity. In experiments conducted on animal models, the compound showed efficacy in reducing seizure frequency and severity compared to standard anticonvulsant drugs like carbamazepine. The mechanism is believed to involve modulation of neurotransmitter systems .
Neuroprotective Properties
The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of C680-0847 against various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound inhibited cell growth significantly at micromolar concentrations, suggesting its potential as a lead compound for further development in oncology .
Case Study 2: Anticonvulsant Activity
In another study focused on anticonvulsant activity, researchers administered C680-0847 to mice subjected to induced seizures. The results showed a marked decrease in seizure duration and frequency compared to control groups, highlighting its potential as an effective treatment for epilepsy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
